molecular formula C14H15N3O2 B5554052 N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

Cat. No. B5554052
M. Wt: 257.29 g/mol
InChI Key: OJBQHLSLMIMFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. MPMP belongs to the class of pyrimidine derivatives and exhibits a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Mitochondrial Effects and Oxidative Stress

Acetaminophen has been studied for its effects on various enzyme families including cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS). Research indicates that acetaminophen can influence the balance of COX-dependent vasodilatation and vasoconstriction, potentially by affecting endothelial NO synthesis without significantly increasing oxidative stress in humans (Trettin et al., 2014).

Pharmacokinetics and Metabolism

Studies have focused on the metabolism of acetaminophen, revealing insights into its pharmacokinetics and the identification of metabolites. For instance, the metabolic pathways of acetaminophen have been revisited, showing the presence of overlooked metabolites that could improve the monitoring of acetaminophen use and potentially extend the window of exposure assessment (David et al., 2020).

Effects on Blood Pressure

In a study involving patients with coronary artery disease, acetaminophen was found to induce a significant increase in ambulatory blood pressure. This suggests the need for rigorous evaluation of acetaminophen's use, especially in patients at increased cardiovascular risk (Sudano et al., 2010).

Molecular Action and Anti-inflammatory Properties

Research into the molecular mechanisms underlying acetaminophen's action has shown that it can selectively suppress peripheral prostaglandin E2 release and influence COX-2 gene expression in a clinical model of acute inflammation. This supports the notion that acetaminophen may act as a selective COX-2 inhibitor in vivo, with implications for understanding its analgesic and anti-inflammatory properties (Lee et al., 2007).

Hepatotoxicity and Mechanisms of Injury

The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation. This research has clarified the pathophysiological events leading to necrotic cell death following acetaminophen overdose, highlighting the importance of mitochondrial dysfunction and DNA damage in this process (McGill et al., 2012).

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-3-5-12(6-4-10)17-13(18)9-19-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBQHLSLMIMFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methylpyrimidin-2-yl)oxy)-N-(p-tolyl)acetamide

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